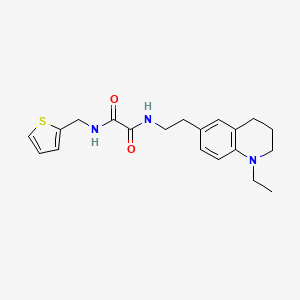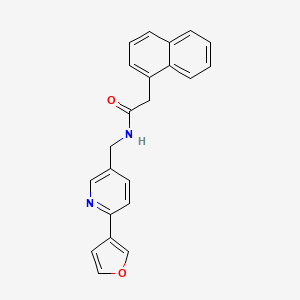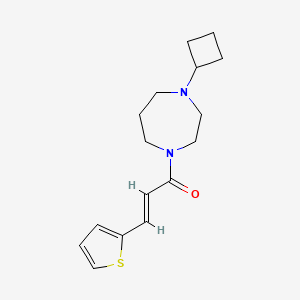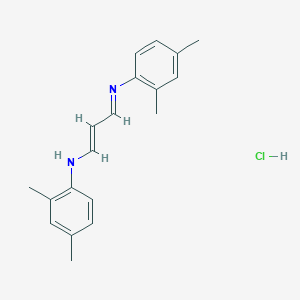
1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol, also known as Carbazolylpyrazolol (CPZP), is a synthetic compound that has been synthesized for various scientific research applications. CPZP belongs to the class of pyrazolol compounds that have been synthesized for their potential therapeutic properties.
作用機序
The mechanism of action of CPZP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. CPZP has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. CPZP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are implicated in inflammation and cancer.
Biochemical and Physiological Effects:
CPZP has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CPZP has also been shown to reduce the production of reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases, including cancer and neurodegenerative diseases.
実験室実験の利点と制限
CPZP has several advantages for lab experiments. It is a synthetic compound that can be synthesized in high yield and purity, making it a suitable compound for various scientific research applications. CPZP has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential therapeutic agent. However, there are limitations to the use of CPZP in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its potential therapeutic properties. Additionally, CPZP has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of CPZP. One potential direction is the study of CPZP as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CPZP has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Another potential direction is the study of CPZP as a potential anticancer agent. CPZP has been shown to inhibit the activity of NF-κB and COX-2, which are involved in the development and progression of cancer. Additionally, more research is needed to elucidate the mechanism of action of CPZP and to determine its safety and efficacy in vivo.
合成法
The synthesis of CPZP involves the condensation of 9H-carbazole-9-carbaldehyde and 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of an acid catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a reduction step to form the final product. The synthesis of CPZP has been optimized for high yield and purity, making it a suitable compound for scientific research applications.
科学的研究の応用
CPZP has been synthesized for various scientific research applications, including its potential as a therapeutic agent. CPZP has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CPZP has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
1-carbazol-9-yl-3-(3-methylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-10-11-21(20-14)12-15(23)13-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,15,23H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSOGKZDDZMJDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)
![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)

![N-cyclohexyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2396984.png)
![2-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2396985.png)
![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)



![4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B2396992.png)

![2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol](/img/structure/B2396994.png)
![N-[4-(dimethylamino)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2396995.png)